molecular formula C16H16N2O4 B14357099 Methyl (2-nitro-1-phenylethyl)phenylcarbamate CAS No. 91291-33-7

Methyl (2-nitro-1-phenylethyl)phenylcarbamate

Cat. No.: B14357099
CAS No.: 91291-33-7
M. Wt: 300.31 g/mol
InChI Key: QWYHTEHULCSFAN-UHFFFAOYSA-N
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Description

Methyl (2-nitro-1-phenylethyl)phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a nitro group, a phenyl group, and a carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-nitro-1-phenylethyl)phenylcarbamate typically involves the reaction of 2-nitro-1-phenylethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-nitro-1-phenylethyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: 2-amino-1-phenylethylphenylcarbamate.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 2-nitro-1-phenylethylamine and methanol.

Scientific Research Applications

Methyl (2-nitro-1-phenylethyl)phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2-nitro-1-phenylethyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcarbamate moiety can also interact with enzymes and receptors, modulating their activity and leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamate: Similar structure but lacks the nitro group.

    2-Nitro-1-phenylethylamine: Similar structure but lacks the carbamate group.

    Methylcarbamate: Similar structure but lacks the phenyl and nitro groups.

Uniqueness

Methyl (2-nitro-1-phenylethyl)phenylcarbamate is unique due to the presence of both the nitro group and the phenylcarbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

91291-33-7

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

methyl N-(2-nitro-1-phenylethyl)-N-phenylcarbamate

InChI

InChI=1S/C16H16N2O4/c1-22-16(19)18(14-10-6-3-7-11-14)15(12-17(20)21)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

QWYHTEHULCSFAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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